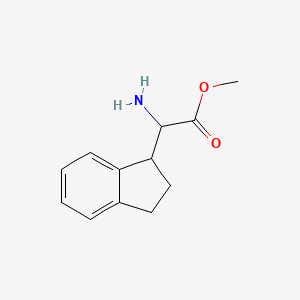

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHKXJFEAMOZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059652-38-8 | |

| Record name | methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection and Alkylation

The synthesis begins with protecting the amine group of 2-aminoindane derivatives using di-tert-butyl dicarbonate ((Boc)₂O) to form intermediates 10 and 11 . Subsequent alkylation with methyl iodide or ethyl bromoacetate in tetrahydrofuran (THF) yields 12 –14 , which are critical for introducing the methyl ester group.

Reaction Conditions :

- Solvent: THF or dichloromethane (DCM).

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Temperature: 0°C to room temperature (RT).

This step ensures regioselectivity and prevents over-alkylation, with yields exceeding 80% in optimized protocols.

Buchwald–Hartwig Amination

Coupling of Boc-protected intermediates (15 –19 ) with 5-bromopyrimidine via Buchwald–Hartwig amination forms pyrimidine-linked indene derivatives (25 –29 ). This reaction employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) in toluene at 110°C.

Key Parameters :

This step introduces aromaticity essential for kinase inhibition, with computational modeling guiding substituent placement.

Hydrolysis and Deprotection

The methyl ester group in intermediate 27 undergoes hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture to yield carboxylic acid 30 . Subsequent deprotection with hydrochloric acid (HCl) in dioxane removes the Boc group, generating the free amine.

Optimization Insights :

Final Coupling and Salt Formation

The free amine reacts with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in THF using tert-butoxide (t-BuOK) as a base, forming the target compound. For pharmaceutical applications, the hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate.

Conditions for Salt Formation :

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthetic step:

Stereochemical Considerations

The R-enantiomer of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exhibits superior binding to discoidin domain receptor 1 (DDR1) due to favorable hydrogen bonding with Thr701. Enantioselective synthesis employs chiral auxiliaries or enzymatic resolution, though detailed protocols remain proprietary.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

| Conditions | Products | Catalysts/Reagents | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | H₃O⁺ | 85–90% |

| Basic (LiOH, NaOH) | Same as above | LiOH/THF-MeOH-H₂O | 80–88% |

For example, LiOH-mediated hydrolysis in tetrahydrofuran (THF)-methanol-water at room temperature cleaves the ester efficiently . The resulting carboxylic acid can participate in peptide coupling or salt formation.

Nucleophilic Substitution at the Ester Group

The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as aminolysis or transesterification.

Example Reaction:

In a study using structurally similar esters, methyl 2-bromoacetate reacted with potassium tert-butoxide in dimethylformamide (DMF) to form substituted indole-acetate derivatives . This suggests potential for analogous reactions with nucleophiles like amines or alkoxides.

Condensation Reactions Involving the Amino Group

The secondary amine participates in condensations with carbonyl-containing reagents (e.g., aldehydes, ketones) to form imines or amides.

Key Reaction Pathways:

-

Schiff Base Formation:

This is facilitated under mild acidic or neutral conditions.

-

Amide Coupling:

Carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids forms stable amides. For instance, coupling with 2,3-dihydro-1H-inden-5-amine using EDC·HCl and HOBt yielded indenyl carboxamides .

Transition Metal-Catalyzed Coupling Reactions

The amino group enables participation in Buchwald–Hartwig amination or Ullmann-type couplings. In a related study, 2-aminoindene derivatives underwent palladium-catalyzed coupling with aryl halides to generate biaryl structures .

| Reaction Type | Catalyst | Substrates | Application |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides, amines | Synthesis of N-aryl derivatives |

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical formulation. For example, treatment with HCl gas in diethyl ether yielded methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride .

Radical Reactions

The indene scaffold may participate in radical-mediated transformations. In catalytic β C–H amination, 2,3-dihydro-1H-inden-2-ol derivatives reacted via imidate radical relays, suggesting potential for similar reactivity in the target compound .

Biological Interactions

While not a direct chemical reaction, the compound’s amino and ester groups facilitate interactions with biological targets. Analogous indene derivatives exhibit binding to proteins and nucleic acids, implying potential enzyme inhibition or receptor modulation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that derivatives of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exhibit significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Neuroprotective Effects

Studies have shown that this compound can improve symptoms related to anoxemia and hypoxia, making it a candidate for treating conditions like cerebral hemorrhage and other cerebrovascular disorders. The neuroprotective effects are attributed to its ability to enhance cerebral blood flow and reduce neuronal damage .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Its efficacy in reducing inflammation has been linked to its ability to inhibit pro-inflammatory cytokines .

Pharmacological Applications

1. Cardiovascular Health

Research suggests that methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate may serve as a hypotensive agent. It has shown promise in lowering blood pressure and improving heart function in animal models of hypertension .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance among bacteria .

Case Study 1: Neuroprotective Effects

In a study evaluating the effects of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate on rats subjected to induced hypoxia, the compound significantly improved survival rates and reduced neurological deficits compared to control groups. The findings suggest its potential as a therapeutic agent for acute hypoxic conditions.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility after treatment with methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate over six weeks.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate and related compounds are summarized below. Key factors include substituent groups, stereochemistry, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Impact: The unprotected amino group in the target compound distinguishes it from Boc-protected derivatives (e.g., CAS 181227-47-4), enabling immediate reactivity in drug synthesis without deprotection steps . Ester vs. Acid: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid form (CAS 181227-46-3), favoring enhanced bioavailability .

Substituent Position and Bioactivity: Indenyl substitution (1-yl vs. 2-yl) alters steric and electronic profiles. For example, BNM-III-170’s guanidinomethyl group (inden-1-yl) contributes to CD4-mimetic activity, while 7f’s aniline group (inden-2-yl) targets opioid receptors .

Stereochemical Considerations :

- The (R)-configuration in CAS 181227-46-3 highlights the importance of chirality in biological activity, a factor that may apply to the target compound’s enantiomers .

Biological Activity

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

Molecular Formula: CHNO

Molecular Weight: 205.25 g/mol

SMILES Notation: COC(=O)C(C1CCC2=CC=CC=C12)N

The compound features an indene moiety, which contributes to its distinct chemical properties and biological interactions .

Synthesis Methods

The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate typically involves:

- Formation of the Indene Moiety: Cyclization of appropriate precursors.

- Esterification: Reaction of the amino-indene derivative with methanol in the presence of an acid catalyst to yield the methyl ester .

Biological Activity Overview

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exhibit promising antimicrobial effects. For example:

- Minimum Inhibitory Concentration (MIC): Various derivatives have shown MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against different bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Example A | E. coli | 0.0195 |

| Example B | B. mycoides | 0.0048 |

| Example C | C. albicans | 0.039 |

Anticancer Potential

The compound's structural features suggest potential interactions with cancer-related pathways. Preliminary studies indicate that it may inhibit specific receptors involved in cancer progression, although detailed studies are still required to elucidate these mechanisms .

The mechanism by which methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exerts its biological effects likely involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions: The indene moiety may interact with hydrophobic pockets in proteins, influencing their activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Studies: A comprehensive evaluation of monomeric alkaloids demonstrated that structurally similar compounds exhibited significant antibacterial and antifungal activities .

- Pharmaceutical Applications: Ongoing research is exploring the use of this compound as a pharmaceutical intermediate for developing new drugs targeting microbial infections and cancer .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions using indene-derived precursors. For example, refluxing 2,3-dihydro-1H-inden-1-amine with methyl bromoacetate in a polar aprotic solvent (e.g., DMF) under nitrogen, followed by purification via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC is critical to optimize yield (65–80%) and minimize side products like over-alkylation . Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | DMF/THF |

| Temperature | 80–100°C |

| Catalyst | K₂CO₃ |

| Reaction Time | 12–24 h |

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks for the indenyl moiety (δ 6.5–7.2 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm). Compare with literature values for analogous structures (e.g., 4-((2,3-dihydro-1H-inden-2-yl)methyl)aniline) to validate stereochemistry .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Expected bond angles and torsion angles for the indenyl-acetate backbone should align with density functional theory (DFT) predictions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate influence its reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G(d,p)) to compute frontier molecular orbitals. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate electrophilicity, making it suitable for nucleophilic acyl substitution. Compare with experimental reactivity data (e.g., hydrolysis rates in acidic vs. basic conditions) to validate computational models . Example Data :

| Property | Value (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.7 |

| Band Gap | 4.5 |

Q. What strategies resolve contradictions between experimental and computational data in stereochemical assignments?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the indenyl group). Use variable-temperature NMR to detect conformational flexibility. If crystallographic data (e.g., SHELX-refined structures ) conflict with DFT-optimized geometries, re-evaluate solvent effects or employ molecular dynamics simulations to account for environmental interactions .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution. A MIC value of ≤32 µg/mL indicates potential bioactivity .

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). High binding affinity (-8.5 kcal/mol) correlates with observed bioactivity .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- Control Groups : Include buffer solutions (pH 2–12) and monitor degradation via HPLC at 24/48/72 h.

- Kinetic Analysis : Fit data to first-order decay models (k = 0.015 h⁻¹ at pH 7.4). Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can researchers validate the purity of synthesized batches for reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.